molecular formula C5H4ClNO2 B8190678 6-Chloropyridine-3,4-diol

6-Chloropyridine-3,4-diol

Cat. No.: B8190678
M. Wt: 145.54 g/mol
InChI Key: FPFLOMXFYSVNQA-UHFFFAOYSA-N
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Description

6-Chloropyridine-3,4-diol is a chemical compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the 3rd and 4th positions on the pyridine ring are substituted with hydroxyl groups, and the 6th position is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3,4-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method involves the use of pyridine-N-oxides, which can be chlorinated using phosphoryl chloride to yield chloropyridine derivatives. Subsequent hydroxylation at the 3rd and 4th positions can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-3,4-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloropyridine-3,4-dione, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloropyridine-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .

Properties

IUPAC Name

2-chloro-5-hydroxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFLOMXFYSVNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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